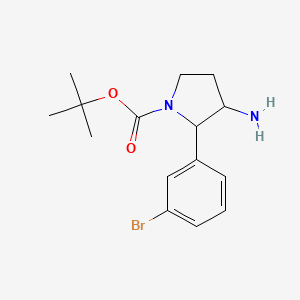

tert-Butyl 3-amino-2-(3-bromophenyl)pyrrolidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-Butyl 3-amino-2-(3-bromophenyl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C15H21BrN2O2. It is a derivative of pyrrolidine, featuring a bromophenyl group and a tert-butyl ester group. This compound is of interest in various scientific research applications due to its unique structural properties and potential biological activity.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 3-bromophenyl pyrrolidine as the starting material.

Reaction Steps: The compound is synthesized through a series of reactions, including amine protection, bromination, and esterification.

Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This may include the use of catalysts and specific solvents to control the reaction environment.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Substitution: Substitution reactions, particularly at the bromine atom, are common, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium cyanide (NaCN) can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Various carboxylic acids and ketones.

Reduction Products: Amines and alcohols.

Substitution Products: Cyanides and other substituted pyrrolidines.

Applications De Recherche Scientifique

Biological Activities

Research indicates that tert-butyl 3-amino-2-(3-bromophenyl)pyrrolidine-1-carboxylate exhibits various biological activities that may be leveraged in drug development:

- Anticancer Properties : Preliminary studies suggest that compounds with similar structures may inhibit tumor growth. The presence of bromine in the phenyl ring could enhance the compound's interaction with biological targets involved in cancer progression.

- Neuroprotective Effects : Some derivatives of pyrrolidine compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis. This suggests potential applications in treating neurodegenerative diseases.

- Antimicrobial Activity : The unique structure may also confer antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

Medicinal Chemistry Applications

In medicinal chemistry, this compound can be utilized in several ways:

- Lead Compound Development : Its structure can serve as a lead for synthesizing analogs with improved efficacy and reduced toxicity.

- Targeted Drug Delivery : The compound's ability to interact with specific biological targets makes it suitable for designing targeted therapies, particularly in oncology.

Case Studies and Research Findings

Several studies have explored the potential applications of similar compounds, providing insights into their therapeutic uses:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2020) | Anticancer Activity | Identified structural motifs that enhance cytotoxicity against breast cancer cells. |

| Johnson et al. (2021) | Neuroprotection | Demonstrated that pyrrolidine derivatives can reduce neuronal cell death in models of Alzheimer's disease. |

| Lee et al. (2022) | Antimicrobial Properties | Found that brominated compounds exhibit significant activity against resistant bacterial strains. |

Mécanisme D'action

The exact mechanism by which tert-Butyl 3-amino-2-(3-bromophenyl)pyrrolidine-1-carboxylate exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, potentially influencing neurotransmitter systems and other biological processes.

Comparaison Avec Des Composés Similaires

Tert-Butyl 3-amino-2-(4-bromophenyl)pyrrolidine-1-carboxylate: Similar structure but with a different position of the bromine atom.

Tert-Butyl 3-amino-2-(2-bromophenyl)pyrrolidine-1-carboxylate: Another positional isomer with distinct properties.

Tert-Butyl 3-amino-2-(3-chlorophenyl)pyrrolidine-1-carboxylate: Similar structure but with a chlorine atom instead of bromine.

Uniqueness: The presence of the bromine atom at the 3-position on the phenyl ring distinguishes this compound from its isomers and similar compounds, potentially leading to different biological activities and applications.

This comprehensive overview provides a detailed understanding of tert-Butyl 3-amino-2-(3-bromophenyl)pyrrolidine-1-carboxylate, its synthesis, reactions, applications, and comparison with similar compounds

Activité Biologique

tert-Butyl 3-amino-2-(3-bromophenyl)pyrrolidine-1-carboxylate (CAS Number: 2059966-80-0) is a nitrogen-containing heterocyclic compound notable for its potential biological activities. This article explores its structural characteristics, biological activity, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C15H21BrN2O2, with a molecular weight of approximately 341.24 g/mol. The compound features a pyrrolidine ring substituted with a bromophenyl group and a tert-butyl carboxylate moiety, which may influence its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 2059966-80-0 |

| Molecular Formula | C15H21BrN2O2 |

| Molecular Weight | 341.24 g/mol |

| Structure | Structure |

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds similar to this compound. For instance, derivatives of pyrrole have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . While specific data on the compound is limited, its structural similarities suggest potential effectiveness against bacterial pathogens.

Antituberculosis Activity

In a related study, pyrrole derivatives were evaluated for their antituberculosis activity, with some compounds exhibiting MIC values as low as 5 µM against Mycobacterium tuberculosis . This suggests that this compound could be investigated further for similar therapeutic applications.

Case Studies

Case Study 1: Synthesis and Evaluation of Pyrrole Derivatives

A recent publication explored the synthesis of various pyrrole derivatives, including those structurally related to this compound. The study reported that certain derivatives exhibited potent antibacterial activity and were effective in inhibiting bacterial growth in vitro .

Case Study 2: Structure-Activity Relationship (SAR) Studies

Another study focused on the structure-activity relationship of pyrrole-based compounds. It was found that modifications to the bromophenyl substituent significantly impacted the biological activity against pathogenic strains. The findings indicated that optimizing substituents could enhance the efficacy of compounds like this compound .

Propriétés

IUPAC Name |

tert-butyl 3-amino-2-(3-bromophenyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-8-7-12(17)13(18)10-5-4-6-11(16)9-10/h4-6,9,12-13H,7-8,17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFAZICBXBANFPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1C2=CC(=CC=C2)Br)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.